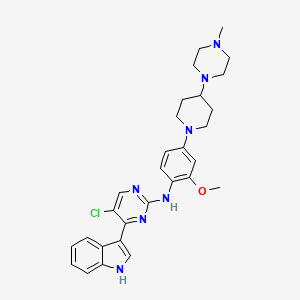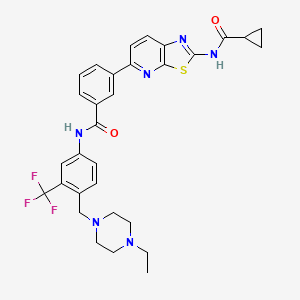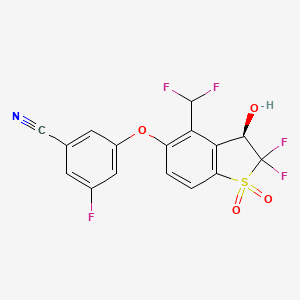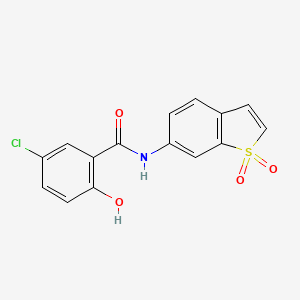
ヒプロメロース
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Hyprolose has a wide range of applications in scientific research:
Chemistry: Used as a thickening agent, emulsifier, and stabilizer in various chemical formulations.
Biology: Employed in the preparation of hydrogels for cell culture and tissue engineering.
Medicine: Used in drug delivery systems to control the release of active pharmaceutical ingredients.
Industry: Applied in the production of coatings, adhesives, and films due to its film-forming properties
作用機序
Target of Action
Hyprolose, also known as Hypromellose or Hydroxypropyl Methylcellulose (HPMC), is a semisynthetic, inert, and viscoelastic polymer . It is primarily used in a wide variety of medications as a delivery component . Its primary targets are the mucous membranes, particularly in the eyes, where it acts as a lubricant .
Mode of Action
Hyprolose forms a colloid solution when dissolved in water . It acts as a thickening agent, coating polymer, bioadhesive, solubility enhancer in solid dispersions, and binder in the process of granulation and in modified release formulations . In oral pharmaceutical products, it provides the release of a drug in a controlled fashion, effectively increasing the duration of release of a drug to prolong its therapeutic effects . In eye drops, it serves as a lubricant .
Biochemical Pathways
It is known that hyprolose has a physical-chemical action that leads to a reduced surface tension and an increased level of viscosity in an aqueous solution . This property allows it to adhere well to the cornea and conjunctiva, providing ample moisture .
Pharmacokinetics
As a polymer, it is generally considered to have low systemic absorption and is primarily used for its local effects .
Result of Action
The molecular and cellular effects of Hyprolose’s action primarily involve its role as a lubricant and a controlled-release agent. As a lubricant, it helps to maintain moisture in the eyes, providing relief in conditions such as dry eyes . As a controlled-release agent in oral pharmaceutical products, it allows for the gradual release of the drug, thereby prolonging its therapeutic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Hyprolose. For instance, the viscosity of Hyprolose can be affected by temperature and pH. Moreover, the presence of other substances in a formulation, such as preservatives in eye drops, can also impact the effectiveness and stability of Hyprolose .
生化学分析
Biochemical Properties
Hyprolose forms a colloid solution when dissolved in water . It acts as a thickening agent, coating polymer, bioadhesive, solubility enhancer in solid dispersions, and binder in the process of granulation and in modified release formulations . It interacts with various enzymes and proteins to exert its effects .
Cellular Effects
Hyprolose has significant effects on various types of cells and cellular processes. It is commonly used as a delivery component in oral pharmaceutical products, providing the release of a drug in a controlled fashion, effectively increasing the duration of release of a drug to prolong its therapeutic effects . It is also found in eye drops as a lubricant .
Molecular Mechanism
The molecular mechanism of Hyprolose involves its ability to form a colloid solution when dissolved in water . This property allows it to act as a thickening agent, coating polymer, bioadhesive, and solubility enhancer .
Temporal Effects in Laboratory Settings
Hyprolose provides the release of a drug in a controlled manner, effectively increasing the duration of release of a drug to prolong its therapeutic effects . This property is crucial in its role in oral pharmaceutical products .
Metabolic Pathways
Hyprolose is involved in various metabolic pathways due to its role as a delivery component in oral pharmaceutical products . It interacts with enzymes and cofactors to exert its effects .
Transport and Distribution
Hyprolose is distributed within cells and tissues through its role as a delivery component in oral pharmaceutical products . It interacts with transporters and binding proteins to exert its effects .
Subcellular Localization
The subcellular localization of Hyprolose is not specifically known. Given its role in drug delivery, it is likely to be found in various compartments within the cell .
準備方法
Synthetic Routes and Reaction Conditions: Hyprolose is synthesized by reacting cellulose with propylene oxide under alkaline conditions. The reaction involves the etherification of the hydroxyl groups in the cellulose with hydroxypropyl groups. The degree of substitution, which refers to the average number of substituted hydroxyl groups per glucose unit, can vary, affecting the solubility and other properties of the final product .
Industrial Production Methods: Industrial production of hyprolose typically involves the following steps:
Alkalinization: Cellulose is treated with an alkaline solution to activate the hydroxyl groups.
Etherification: Propylene oxide is added to the alkaline cellulose, resulting in the formation of hydroxypropyl cellulose.
Purification: The product is purified to remove any unreacted chemicals and by-products.
Drying and Milling: The purified product is dried and milled to the desired particle size.
化学反応の分析
Types of Reactions: Hyprolose undergoes various chemical reactions, including:
Oxidation: Hyprolose can be oxidized to form carboxylated derivatives.
Reduction: Reduction reactions can modify the functional groups on the hyprolose molecule.
Substitution: Hyprolose can undergo substitution reactions where the hydroxypropyl groups are replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various reagents can be used depending on the desired substitution.
Major Products:
Oxidation: Carboxylated hyprolose derivatives.
Reduction: Modified hyprolose with altered functional groups.
Substitution: Hyprolose derivatives with new functional groups.
類似化合物との比較
Carboxymethyl Cellulose: Another cellulose derivative used as a thickening agent and stabilizer.
Methyl Cellulose: Used in similar applications but has different solubility properties.
Uniqueness of Hyprolose: Hyprolose is unique due to its dual solubility in both water and organic solvents, making it versatile for various applications. Its ability to form liquid crystals and mesophases also sets it apart from other cellulose derivatives .
特性
CAS番号 |
9004-64-2 |
|---|---|
分子量 |
806.937 |
IUPAC名 |
Cellulose, 2-hydroxypropyl ether |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Hyprolose; HPC-L; L-Hpc; Hyprolosum; Oxypropylated cellulose; PM 50; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-[3-[2-[1-(4-Chlorophenyl)-5-thiophen-2-ylpyrazol-3-yl]phenyl]phenoxy]-2-methylpropanoic acid](/img/structure/B607964.png)

![2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-methylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B607966.png)
![(3E,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-[(1-hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)methyl]piperidin-4-one](/img/structure/B607967.png)
